benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate

Catalog No.
S15376153
CAS No.
M.F
C22H26N2O3
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyc...

Product Name

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate

IUPAC Name

benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C22H26N2O3/c23-21(25)20(15-17-9-3-1-4-10-17)24(19-13-7-8-14-19)22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,23,25)

InChI Key

SQUGIRDUHCKXLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3

Benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a cyclopentyl moiety, and an amino acid derivative. This compound is classified as a carbamate, a functional group known for its presence in various biologically active molecules. The chemical formula can be represented as C19H26N2O3C_{19}H_{26}N_{2}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The structural features of this compound suggest potential interactions with biological systems, making it a candidate for various pharmaceutical applications. Its design incorporates elements that may facilitate binding to target proteins or enzymes, particularly in the context of kinase inhibition.

  • Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives.
  • Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide to form more polar derivatives, which can enhance solubility and bioavailability.
  • Reduction: Reduction reactions can also be performed to convert the carbonyl group into an alcohol or other functional groups, modifying the compound's reactivity and biological properties.

These reactions are crucial for modifying the compound's structure to optimize its pharmacological activity.

The biological activity of benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate has been investigated primarily in the context of its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, including cell division and signal transduction. Inhibiting specific kinases can lead to therapeutic effects in diseases such as cancer.

Initial studies suggest that this compound may exhibit selective inhibition against certain cyclin-dependent kinases (CDKs), which play pivotal roles in regulating the cell cycle . The ability to selectively inhibit these kinases could make this compound valuable in cancer therapy and other proliferative diseases.

The synthesis of benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate typically involves several steps:

  • Formation of the Carbamate: The reaction of an amine with a chloroformate or an equivalent reagent leads to the formation of the carbamate linkage.
  • Introduction of Functional Groups: Various protecting groups may be used during synthesis to facilitate selective reactions without unwanted side reactions.
  • Final Coupling Reactions: The final product is obtained by coupling the intermediate with benzyl and cyclopentyl groups, often utilizing coupling agents to enhance yields .

These methods allow for the precise control of the compound's stereochemistry and functionalization.

Benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate holds promise in several applications:

  • Pharmaceutical Development: Its potential as a kinase inhibitor positions it as a candidate for drug development targeting various cancers.
  • Biochemical Research: The compound may serve as a tool for studying kinase activity and related signaling pathways.
  • Synthetic Chemistry: It can act as an intermediate in synthesizing more complex molecules due to its functional groups.

Interaction studies involving benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate typically focus on its binding affinity to specific kinases. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC): To assess thermodynamic parameters associated with binding.

Such studies are essential for understanding how modifications to the compound's structure affect its biological activity.

Benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate shares structural similarities with several other compounds but is unique due to its specific combination of functional groups and stereochemistry. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl N-(1-aminoethyl)-N-cyclopentylcarbamateSimilar carbamate structureLacks phenolic substitution
Benzyl N-(2-aminoethyl)-N-cyclohexylcarbamateCyclohexane instead of cyclopentaneDifferent ring size affects sterics
Benzyl N-(4-methylaminobutyrate)Contains an amine but no carbamateDifferent functional group alters reactivity

The uniqueness of benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate lies in its specific structural arrangement that enhances its potential as a selective kinase inhibitor while maintaining favorable physicochemical properties for drug development.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

366.19434270 g/mol

Monoisotopic Mass

366.19434270 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-11-2024

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